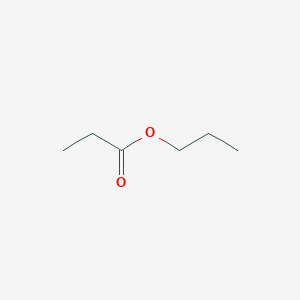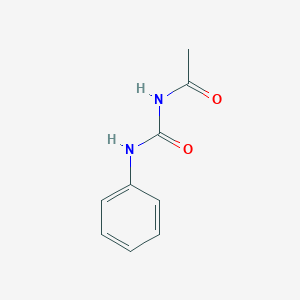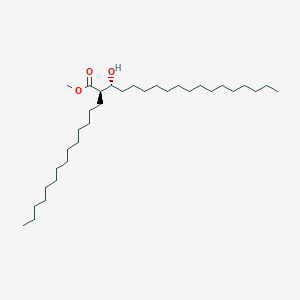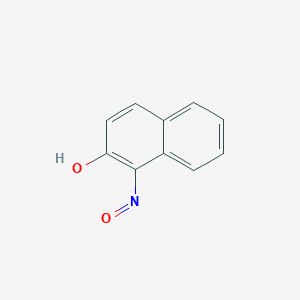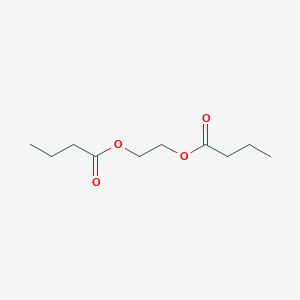
Etilenglicol di-N-butirato
Descripción general
Descripción
Ethylene glycol di-N-butyrate is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is a colorless liquid with low volatility and a weak distinctive odor . This compound is widely used in various industrial applications, particularly as a diluent for plasticizers, coatings, paints, and varnishes .
Aplicaciones Científicas De Investigación
Ethylene glycol di-N-butyrate has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical studies as a substrate or inhibitor.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of plasticizers, coatings, paints, and varnishes.
Análisis Bioquímico
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene glycol di-N-butyrate is typically synthesized by reacting ethylene glycol with butyric anhydride in the presence of an acid catalyst . The reaction involves heating the mixture to facilitate the esterification process, resulting in the formation of ethylene glycol di-N-butyrate. The reaction can be represented as follows:
C2H4(OH)2+2C4H6O3→C10H18O4+2H2O
Industrial Production Methods: In industrial settings, the preparation of ethylene glycol di-N-butyrate follows a similar synthetic route. The reaction mixture is heated in large reactors, and the product is purified through distillation and other separation techniques to obtain high-purity ethylene glycol di-N-butyrate .
Análisis De Reacciones Químicas
Types of Reactions: Ethylene glycol di-N-butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethylene glycol di-N-butyrate can hydrolyze to produce ethylene glycol and butyric acid.
Esterification: It can participate in esterification reactions with other alcohols or acids to form different esters.
Oxidation: Under specific conditions, it can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Esterification: Alcohols or acids with acid catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Ethylene glycol and butyric acid.
Esterification: Various esters depending on the reactants.
Oxidation: Carboxylic acids.
Mecanismo De Acción
The mechanism of action of ethylene glycol di-N-butyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release ethylene glycol and butyric acid, which can then participate in metabolic pathways. The specific molecular targets and pathways depend on the context of its application, such as its role as a solvent or reagent in chemical reactions.
Comparación Con Compuestos Similares
Ethylene glycol di-N-butyrate can be compared with other similar compounds, such as:
Ethylene glycol diacetate: Another ester of ethylene glycol, but with acetic acid instead of butyric acid.
Propylene glycol di-N-butyrate: Similar structure but with propylene glycol instead of ethylene glycol.
Diethylene glycol di-N-butyrate: Contains an additional ethylene glycol unit.
Uniqueness: Ethylene glycol di-N-butyrate is unique due to its specific esterification with butyric acid, which imparts distinct physical and chemical properties, making it suitable for specific industrial applications .
Propiedades
IUPAC Name |
2-butanoyloxyethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTRWCBAYKQWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871589 | |
| Record name | Ethane-1,2-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-72-6 | |
| Record name | Glycol dibutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,2-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


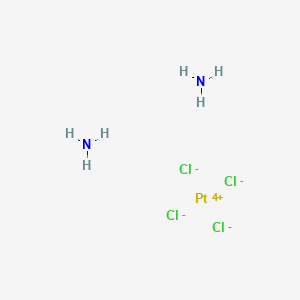
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
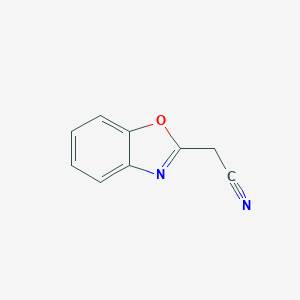
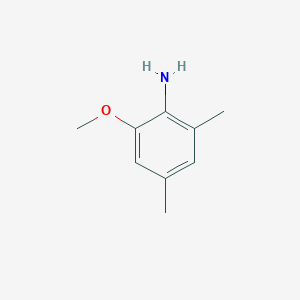
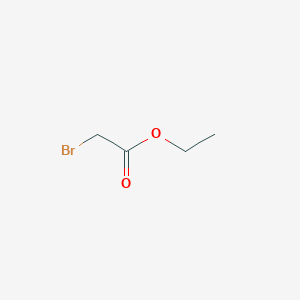
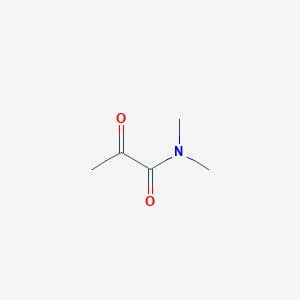
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
![9,10-Dihydro-9,10-[1,2]benzenoacridine](/img/structure/B91315.png)
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
![3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene](/img/structure/B91319.png)
